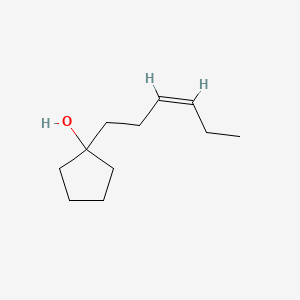

(Z)-1-(Hex-3-enyl)cyclopentan-1-ol

Description

Contextualization within Cyclopentanol (B49286) and Unsaturated Alcohol Chemistry

The chemical nature of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol places it at the intersection of cyclopentanol and unsaturated alcohol chemistry. Cyclopentanol and its derivatives are important structural units found in various natural products, pharmaceuticals, and fragrances. nih.gov The cyclopentane (B165970) ring offers a rigid scaffold that can be functionalized to create stereochemically complex molecules. The synthesis of cyclopentanol derivatives can be achieved through various methods, including the intramolecular cycloreductive coupling of α,β-unsaturated ketones. psu.edu The conformation of the cyclopentanol ring, which can adopt envelope and half-chair forms, and the axial or equatorial position of the hydroxyl group, are critical factors in its reactivity and interaction with other molecules. ed.ac.uk

The unsaturated alcohol component, specifically the (Z)-hex-3-enyl moiety, introduces another layer of synthetic utility and challenge. The (Z)- or cis-configuration of the double bond is a common feature in many natural products, including leaf alcohol ((Z)-hex-3-en-1-ol), which is known for its characteristic "green" scent. ebi.ac.ukwikipedia.org The synthesis of Z-alkenes is often more challenging than their thermodynamically more stable E-alkene (trans) counterparts. nih.gov However, significant progress has been made in developing stereoretentive olefin metathesis and other catalytic methods to selectively produce Z-isomers. beilstein-journals.orgresearchfeatures.com These Z-configured olefins are valuable precursors for a multitude of chemical transformations. beilstein-journals.orgacs.org

Significance of Olefinic Tertiary Alcohols in Complex Molecule Construction

Olefinic tertiary alcohols, such as this compound, are highly valuable building blocks in organic synthesis. Tertiary alcohols are found in many bioactive compounds and serve as crucial intermediates for creating pharmaceuticals and fine chemicals. acs.org Their synthesis is a fundamental challenge, often accomplished by the addition of organometallic reagents to ketones. acs.orgmdpi.com

The presence of both a tertiary alcohol and an olefinic group within the same molecule offers a dual functionality that can be exploited in sequential or tandem reactions. The hydroxyl group can be used as a handle for further transformations or can direct the stereochemical outcome of reactions at other parts of the molecule. The alkene functionality provides a site for a wide array of reactions, including hydrogenation, oxidation, halogenation, and carbon-carbon bond-forming reactions like metathesis. This dual reactivity makes olefinic tertiary alcohols powerful precursors for generating molecular complexity. nih.govchinesechemsoc.org The construction of tertiary alcohols with adjacent stereocenters is a particularly active area of research, as these motifs are common in complex natural products. chinesechemsoc.org

Overview of Current Research Trends and Academic Gaps Related to this compound

Current research in advanced organic synthesis heavily focuses on the development of efficient and stereoselective methods for creating complex molecules. researchfeatures.comchemrxiv.org A major trend is the catalytic synthesis of stereodefined olefins, with a particular emphasis on accessing the less stable Z-isomers due to their prevalence in biologically active molecules. nih.govbeilstein-journals.org Methods like stereoretentive olefin metathesis using ruthenium or tungsten catalysts are at the forefront of this research. beilstein-journals.orgresearchfeatures.comchemrxiv.org Similarly, the development of catalytic, enantioselective methods for the synthesis of chiral tertiary alcohols remains a long-standing goal. chinesechemsoc.org

Despite these broader trends, a significant academic gap exists concerning the specific compound this compound. A thorough review of the scientific literature reveals a lack of specific studies detailing its synthesis, properties, or applications. While the constituent parts—cyclopentanols and Z-unsaturated alcohols—are well-studied, their combination in this particular structure appears to be largely unexplored. This gap presents an opportunity for future research. Investigating the synthesis of this compound could involve applying modern catalytic methods, such as the stereoselective addition of a (Z)-hexenyl nucleophile to cyclopentanone (B42830). Subsequent exploration of its reactivity could unlock new pathways for the synthesis of novel complex molecules, potentially with interesting biological or material properties.

Table 1: Physicochemical Properties of Parent Compounds

| Property | Cyclopentanol | (Z)-Hex-3-en-1-ol |

| Formula | C₅H₁₀O | C₆H₁₂O nist.gov |

| Molar Mass | 86.13 g/mol | 100.16 g/mol nist.gov |

| Appearance | Colorless liquid | Colorless oily liquid wikipedia.org |

| Boiling Point | 140.8 °C | 156.5 °C wikipedia.org |

| CAS Number | 96-41-3 | 928-96-1 nist.gov |

Structure

3D Structure

Properties

CAS No. |

55762-18-0 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

1-[(Z)-hex-3-enyl]cyclopentan-1-ol |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-8-11(12)9-6-7-10-11/h3-4,12H,2,5-10H2,1H3/b4-3- |

InChI Key |

HYSWZRKILAMFEE-ARJAWSKDSA-N |

Isomeric SMILES |

CC/C=C\CCC1(CCCC1)O |

Canonical SMILES |

CCC=CCCC1(CCCC1)O |

Origin of Product |

United States |

Synthetic Methodologies for Z 1 Hex 3 Enyl Cyclopentan 1 Ol and Its Stereoisomers

Retrosynthetic Disconnection Strategies

A retrosynthetic analysis of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol reveals several plausible bond disconnections that form the basis for designing synthetic routes.

Analysis of Key Carbon-Carbon Bond Formations

The most logical retrosynthetic disconnection is the carbon-carbon bond between the cyclopentyl ring and the hexenyl side chain (C1-C1' bond). This disconnection simplifies the molecule into two key synthons: a cyclopentanone (B42830) electrophile and a (Z)-hex-3-enyl nucleophile, or vice versa.

Disconnection A: Nucleophilic addition to cyclopentanone. This is a common and effective strategy for the formation of tertiary alcohols study.comstudy.com. The (Z)-hex-3-enyl side chain can be introduced as an organometallic nucleophile, such as a Grignard reagent ((Z)-hex-3-enylmagnesium halide) or an organolithium reagent ((Z)-hex-3-enyllithium) study.comrug.nl. This approach is convergent and allows for the separate synthesis of the two main fragments.

Disconnection B: Nucleophilic attack by a cyclopentyl anion equivalent. While less common for this specific target, one could envision a scenario where a nucleophilic cyclopentyl organometallic reagent attacks an electrophilic derivative of the (Z)-hex-3-enyl side chain.

Strategies for Constructing the Cyclopentane (B165970) Ring System

The cyclopentane ring is a common structural motif in organic chemistry, and numerous methods exist for its construction. For the synthesis of this compound, cyclopentanone is a readily available and logical starting material. However, if a more complex or substituted cyclopentane ring were required, several strategies could be employed:

Ring-closing metathesis (RCM): A powerful method for the formation of five-membered rings.

Intramolecular aldol (B89426) condensation: A classic method for forming cyclic ketones from dicarbonyl precursors.

[3+2] Cycloaddition reactions: These reactions can provide rapid access to functionalized cyclopentane rings.

Radical cyclizations: Intramolecular cyclization of radical intermediates can also form cyclopentane systems.

For the direct synthesis of the target molecule, the focus remains on the functionalization of a pre-existing cyclopentanone ring.

Approaches for Introducing the (Z)-Hex-3-enyl Moiety

The introduction of the (Z)-hex-3-enyl side chain with the correct alkene geometry is a critical aspect of the synthesis. Several strategies can be considered:

From a pre-formed (Z)-alkene: This involves the synthesis of a (Z)-3-hexenyl halide or a similar derivative, which can then be converted into an organometallic reagent for addition to cyclopentanone. The synthesis of (Z)-1-bromo-3-hexene has been reported and can serve as a key intermediate organic-chemistry.orgchemicalbook.comguidechem.comchemicalbook.com.

Via alkyne reduction: A common and reliable method for the synthesis of (Z)-alkenes is the partial reduction of an internal alkyne rsc.orgresearchgate.net. For this target, hex-3-yn-1-ol could be a precursor. The triple bond can be reduced to the (Z)-alkene using methods such as Lindlar's catalyst or other stereoselective reduction techniques rsc.org.

Wittig reaction: The Wittig reaction is a powerful tool for alkene synthesis and can be highly Z-selective, particularly with non-stabilized ylides nih.gov. In this approach, a phosphonium (B103445) ylide derived from a propyl halide would react with a protected 3-hydroxypropanal (B37111) to generate the (Z)-alkene.

Development of Stereoselective and Stereospecific Synthetic Pathways

Achieving stereocontrol is paramount for the synthesis of specific stereoisomers of this compound. This involves both creating the chiral center at the cyclopentanol (B49286) core and ensuring the (Z)-geometry of the side-chain double bond.

Enantioselective Approaches to the Cyclopentanol Core

The addition of an organometallic reagent to the prochiral cyclopentanone creates a chiral center. To control the stereochemistry of this center, several enantioselective methods can be employed:

Chiral auxiliaries: A chiral auxiliary can be attached to the cyclopentanone to direct the incoming nucleophile to one face of the carbonyl group. Subsequent removal of the auxiliary would yield the enantiomerically enriched tertiary alcohol. Chiral auxiliaries derived from (1S,2R)-2-aminocyclopentan-1-ol have shown high diastereofacial selectivities in asymmetric alkylations nih.gov.

Chiral catalysts and ligands: The use of a chiral catalyst or a stoichiometric chiral ligand can promote the enantioselective addition of the organometallic reagent to cyclopentanone. For instance, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane have been shown to be effective in the asymmetric addition of Grignard reagents to ketones, providing access to highly enantioenriched tertiary alcohols nih.govrsc.org.

Asymmetric alkylation of cyclopentanone enolates: Another strategy involves the enantioselective alkylation of a cyclopentanone enolate with a (Z)-hex-3-enyl halide. This would be followed by reduction of the resulting ketone to the alcohol, although this would introduce another stereocenter that would also need to be controlled.

Below is a table summarizing some enantioselective methods applicable to the synthesis of chiral tertiary alcohols from ketones:

| Method | Chiral Promoter | Substrate | Nucleophile | Enantiomeric Excess (ee) |

| Asymmetric Grignard Addition | Biaryl ligands from 1,2-DACH | Ketones | Alkyl and Aryl Grignards | up to 95% |

| Asymmetric Alkylation | (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary | Chiral oxazolidinone | Alkyl halides | >99% ds |

Control of (Z)-Alkene Geometry in the Side Chain

The synthesis of the (Z)-alkene in the side chain is a crucial step that requires stereospecific or highly stereoselective reactions.

Wittig Reaction: The Wittig reaction using non-stabilized or semi-stabilized ylides generally provides good to excellent selectivity for the (Z)-alkene. The reaction of an appropriate phosphonium ylide with an aldehyde is a classic and reliable method.

Alkyne Semihydrogenation: The reduction of an internal alkyne, such as hex-3-yne, using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) or other catalysts like nickel boride, is a well-established method for the stereospecific synthesis of (Z)-alkenes. Electrochemical hydrogenation of alkynes has also been shown to produce Z-alkenes with high selectivity rsc.org.

Hydroboration-Protonolysis of Alkynes: The hydroboration of a terminal alkyne with a sterically hindered borane, followed by protonolysis of the resulting vinylborane, can lead to the formation of a (Z)-alkene. Ruthenium-catalyzed (Z)-selective hydroboration of terminal alkynes has been developed, offering another route to (Z)-alkenylboranes which can be further functionalized acs.org.

From (Z)-Alkenyl Halides: The synthesis can start from a pre-formed (Z)-alkenyl halide. For example, (Z)-1-bromo-1-alkenes can be synthesized stereoselectively from the corresponding anti-2,3-dibromoalkanoic acids via microwave-induced reaction organic-chemistry.org. This halide can then be converted to a Grignard or organolithium reagent.

The following table highlights some methods for the stereoselective synthesis of (Z)-alkenes:

| Method | Starting Material | Reagents | Key Features |

| Wittig Reaction | Aldehyde, Phosphonium salt | Non-stabilized ylide | High Z-selectivity |

| Alkyne Semihydrogenation | Internal Alkyne | Lindlar's Catalyst, H₂ | Stereospecific syn-addition |

| Electrochemical Reduction | Internal Alkyne | Pd(OAc)₂, Pt/Ni electrodes | High Z-selectivity, mild conditions rsc.org |

| Hydroboration of Alkynes | Terminal Alkyne | [Ru(NHC)] complexes, H-B(dan) | High Z-selectivity for alkenylboranes acs.org |

| From Dibromoalkanoic Acids | anti-2,3-dibromoalkanoic acid | Et₃N, DMF, microwave | Stereoselective synthesis of (Z)-1-bromo-1-alkenes organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Z 1 Hex 3 Enyl Cyclopentan 1 Ol

Transformations Involving the Tertiary Hydroxyl Group

The tertiary alcohol functionality in (Z)-1-(Hex-3-enyl)cyclopentan-1-ol is a key site for synthetic transformations. Its reactivity is characteristic of tertiary alcohols, often involving carbocationic intermediates, but is also influenced by the presence of the nearby alkene.

The conversion of the hydroxyl group into other functionalities is a fundamental aspect of synthetic organic chemistry. imperial.ac.uk For tertiary alcohols such as this compound, these transformations must be carried out under conditions that avoid competing elimination reactions or rearrangements. The choice of reagents is critical to achieving high yields and chemoselectivity.

Common interconversions include the transformation of the alcohol into halides, ethers, and esters. Due to the tertiary nature of the alcohol, SN1-type reactions are favored, proceeding through a tertiary carbocation. However, the presence of the double bond introduces the possibility of intramolecular reactions and rearrangements.

Table 1: Potential Functional Group Interconversions of the Tertiary Hydroxyl Group

| Transformation | Reagent(s) | Product | Notes |

| Alkoxide Formation | NaH, KH | (Z)-1-(Hex-3-enyl)cyclopentan-1-olate | Serves as a nucleophile for subsequent reactions. |

| Esterification | Acyl chloride, Pyridine | (Z)-1-(Hex-3-enyl)cyclopentyl acetate | A common method for protecting the alcohol group. |

| Halogenation (to Chloride) | SOCl₂, Pyridine | 1-Chloro-1-((Z)-hex-3-enyl)cyclopentane | SNi mechanism is possible, but SN1 with potential rearrangement is also likely. |

| Halogenation (to Bromide) | PBr₃ | 1-Bromo-1-((Z)-hex-3-enyl)cyclopentane | Often proceeds with rearrangement due to carbocation formation. |

These reactions must be carefully optimized to minimize side reactions such as elimination (dehydration) to form alkenes or rearrangements.

The tertiary alcohol can facilitate a variety of rearrangement reactions, particularly under acidic conditions. wiley-vch.de Protonation of the hydroxyl group leads to the formation of a good leaving group (water) and subsequent generation of a tertiary carbocation. This carbocation can then undergo skeletal rearrangements, such as Wagner-Meerwein shifts, to yield more stable carbocationic intermediates. scholaris.ca

For this compound, acid-catalyzed dehydration could lead to the formation of a mixture of dienes. More complex rearrangements could involve the expansion of the cyclopentyl ring to a cyclohexyl ring or intramolecular cyclization involving the alkene moiety. For instance, the carbocation could be trapped by the internal (Z)-alkene to form bicyclic products. thieme-connect.de Such reactions are often sensitive to the reaction conditions, including the nature of the acid and the solvent used.

A plausible rearrangement pathway could involve a caltech.educaltech.edu-sigmatropic rearrangement if the alcohol is first converted to an appropriate derivative, such as an allylic trichloroacetimidate. wiley-vch.de

Reactivity of the (Z)-Alkene Moiety

The (Z)-alkene in the side chain is a site of rich reactivity, enabling a variety of addition and transformation reactions. The stereochemistry of the double bond plays a crucial role in determining the stereochemical outcome of these reactions.

The (Z)-alkene can be selectively reduced to the corresponding alkane, yielding 1-(Hexyl)cyclopentan-1-ol. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. imperial.ac.uk

The stereoselectivity of hydrogenation is a key consideration. While reduction to the alkane removes the stereocenter at the double bond, it is also possible to achieve stereoselective reductions of related functional groups. For instance, the analogous alkyne, 1-(Hex-3-ynyl)cyclopentan-1-ol, could be stereoselectively reduced to the (Z)-alkene using Lindlar's catalyst or to the (E)-alkene via a dissolving metal reduction. mdpi.com The existing (Z)-alkene can direct the stereochemical outcome of reactions at adjacent positions through steric hindrance.

Table 2: Hydrogenation Strategies for the Alkene and Related Moieties

| Substrate | Reagent(s)/Catalyst | Major Product | Stereochemistry |

| This compound | H₂, Pd/C | 1-(Hexyl)cyclopentan-1-ol | Alkane (loss of alkene stereochemistry) |

| 1-(Hex-3-ynyl)cyclopentan-1-ol | H₂, Lindlar's Catalyst | This compound | cis-Hydrogenation |

| 1-(Hex-3-ynyl)cyclopentan-1-ol | Na, NH₃ (l) | (E)-1-(Hex-3-enyl)cyclopentan-1-ol | trans-Reduction |

The alkene moiety can participate in various cycloaddition reactions. libretexts.org In a Diels-Alder reaction, the (Z)-alkene can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry of the (Z)-alkene is retained in the product, leading to a cis-substituted cyclohexene (B86901) derivative. The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, though the unsubstituted alkene will still react under appropriate conditions.

[2+2] Photocycloadditions are another possibility, where the alkene reacts with another alkene under photochemical conditions to form a cyclobutane (B1203170) ring. libretexts.org These reactions often proceed through a diradical intermediate, and the stereoselectivity can be variable.

1,3-Dipolar cycloadditions offer a route to five-membered heterocyclic rings. beilstein-journals.org For example, reaction with a nitrile oxide or an azide (B81097) would yield isoxazoline (B3343090) or triazoline rings, respectively.

Table 3: Hypothetical Cycloaddition Reactions

| Reaction Type | Reactant | Potential Product Structure |

| Diels-Alder | 1,3-Butadiene | A cis-substituted cyclohexene adduct |

| [2+2] Photocycloaddition | Ethylene (under irradiation) | A cyclobutane derivative |

| 1,3-Dipolar Cycloaddition | Phenyl azide | A triazoline ring fused to the side chain |

Olefin metathesis, a powerful carbon-carbon bond-forming reaction, is highly applicable to a molecule like this compound. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by ruthenium-based catalysts such as Grubbs' or Schrock's catalysts. caltech.edusigmaaldrich.com

Cross-Metathesis (CM): The (Z)-alkene can undergo cross-metathesis with another olefin. This reaction would "swap" the alkylidene groups of the two alkenes. For example, reacting this compound with a terminal alkene like styrene (B11656) in the presence of a Grubbs catalyst would lead to a mixture of products, including a new stilbene-like derivative. The control of E/Z selectivity in the newly formed double bond can be a challenge. masterorganicchemistry.com

Ring-Closing Metathesis (RCM): While this compound itself is not a diene, it is a precursor to molecules that could undergo RCM. For instance, if a second alkene is introduced into the molecule (e.g., by allylation of the hydroxyl group), the resulting diene could undergo RCM to form a spirocyclic or fused-ring system. This strategy is a powerful tool for the synthesis of complex cyclic architectures. sigmaaldrich.com

Table 4: Potential Olefin Metathesis Reactions

| Metathesis Type | Reaction Partner | Catalyst | Potential Product |

| Cross-Metathesis | Styrene | Grubbs' 2nd Gen. | A mixture including a stilbene (B7821643) derivative and homodimers. |

| Cross-Metathesis | Ethylene (ethenolysis) | Grubbs' Catalyst | Fragmentation of the side chain. |

| Ring-Closing Metathesis | N/A (requires prior modification to a diene) | Grubbs' or Hoveyda-Grubbs Catalyst | Spirocyclic or fused bicyclic systems. |

Electrophilic and Nucleophilic Additions with Stereochemical Control

The double bond in this compound is susceptible to attack by both electrophiles and nucleophiles. The stereochemical course of these additions is of significant interest as it can lead to the formation of new stereocenters.

Electrophilic Additions: The addition of electrophiles, such as halogens or strong acids, to the alkene proceeds via the formation of a carbocation intermediate. The stability of this intermediate and the stereochemical environment around the double bond influence the regioselectivity and stereoselectivity of the reaction. For instance, the addition of HBr to an alkene is generally not stereoselective, potentially leading to a racemic mixture at the newly formed chiral centers. libretexts.org The reaction proceeds through a carbocation intermediate, and the incoming nucleophile (Br-) can attack from either face of the planar carbocation with roughly equal probability. libretexts.org

However, the presence of the cyclopentanol (B49286) moiety can introduce a degree of facial selectivity. The bulky cyclopentyl group may sterically hinder one face of the double bond, leading to a preferential attack from the less hindered side. The stereochemistry of electrophilic additions is highly dependent on the reaction mechanism. Some reactions are selective for syn-addition (both new bonds form on the same face), while others favor anti-addition (bonds form on opposite faces). masterorganicchemistry.com

Nucleophilic Additions: While less common for simple alkenes, nucleophilic additions can occur, particularly in the presence of a catalyst or if the double bond is activated. In the context of this compound, nucleophilic attack is more relevant to the carbonyl group if the alcohol were to be oxidized to the corresponding ketone. In such a scenario, the stereochemistry of the nucleophilic addition to the carbonyl is dictated by the accessibility of the two faces of the trigonal planar carbonyl group. libretexts.org If the two groups attached to the carbonyl carbon are different, a new stereocenter is created. libretexts.org Uncatalyzed reactions in solution often result in a racemic mixture, as attack from either side is equally probable. libretexts.org

Intramolecular Cyclization and Cascade Reactions

The proximate positioning of the hydroxyl group and the double bond in this compound provides a strategic platform for intramolecular cyclization reactions, leading to the formation of various cyclic ethers and carbocycles.

Halocyclization involves the reaction of the molecule with a halogen source, leading to the formation of a halogenated cyclic product. The reaction is initiated by the electrophilic attack of the halogen on the double bond, forming a cyclic halonium ion intermediate. The intramolecular nucleophilic attack by the hydroxyl group then opens this intermediate, leading to the formation of a cyclic ether.

The stereochemistry of the starting alkene and the reaction conditions play a crucial role in determining the stereochemical outcome of the cyclization. For instance, iodolactonization, a related process, is known to proceed with a high degree of stereospecificity. The synthesis of 2,3,5-trisubstituted iodo-tetrahydrofurans can be achieved with stereospecificity through the iodo-etherification of homoallylic alcohols under anhydrous conditions. nottingham.ac.uk

| Reagent/Conditions | Product Type | Key Features |

| I2, NaHCO3 | Iodo-tetrahydrofuran | Stereospecific formation of cyclic ethers. |

| Br2, various solvents | Bromo-tetrahydrofuran | Formation of brominated cyclic ethers. |

| Hg(OTf)2, Toluene | Dihydronaphthalene derivative | Metal-catalyzed cyclization onto an arene. thieme-connect.de |

Anionic Cyclization: Anionic cyclization can be initiated by deprotonating the hydroxyl group to form an alkoxide. This nucleophilic alkoxide can then attack the double bond in an intramolecular fashion. However, due to the low electrophilicity of an unactivated double bond, this process often requires harsh conditions or the presence of a catalyst to proceed efficiently.

Radical Cyclization: Radical cyclization offers a powerful method for the construction of cyclic systems under mild conditions. thieme-connect.de The reaction is typically initiated by the generation of a radical at a position that allows for subsequent intramolecular addition to the double bond. For this compound, a radical could be generated on the carbon chain, which then cyclizes onto the alkene. The stereoselectivity of radical cyclizations is often governed by the formation of the most stable chair-like transition state, as described by the Beckwith-Houk model. researchgate.net 5-exo cyclizations are generally favored over 6-endo cyclizations. ntu.edu.tw

Radical cascade cyclizations are particularly attractive for building complex polycyclic molecules. nih.gov However, controlling enantioselectivity in these reactions remains a significant challenge. nih.gov

| Cyclization Type | Initiator/Mediator | Product Type | Stereochemical Control |

| Anionic | Strong Base (e.g., NaH) | Cyclic Ether | Often requires specific substrate geometry. |

| Radical | Radical Initiator (e.g., AIBN, Bu3SnH) | Substituted Tetrahydrofuran or Cyclopentane (B165970) | Generally favors the formation of the more stable stereoisomer via a chair-like transition state. researchgate.net |

| Oxidative Free-Radical | Mn(OAc)3 | γ-Lactone (from related alkenes) | Can proceed in excellent yields. thieme-connect.de |

Mechanistic Studies of Reaction Pathways

Understanding the detailed mechanisms of the reactions involving this compound is crucial for predicting and controlling the product distribution and stereochemistry.

The rate of a chemical reaction is a critical parameter that can be influenced by various factors. electronicsandbooks.com For the reactions of this compound, kinetic studies can help to elucidate the rate-determining step and provide insights into the reaction mechanism. For example, in electrophilic additions, the formation of the carbocation intermediate is typically the slow, rate-determining step. libretexts.org

Thermodynamic analysis provides information about the relative stability of reactants, intermediates, and products. The stability of carbocation intermediates, for instance, follows the order tertiary > secondary > primary. This thermodynamic preference often dictates the regioselectivity of electrophilic additions (Markovnikov's rule).

The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism. In the context of this compound, key intermediates could include:

Carbocations: In electrophilic additions.

Halonium ions: In halocyclization reactions.

Radical species: In radical cyclizations.

Organometallic species: In metal-catalyzed reactions.

Computational chemistry plays an increasingly important role in elucidating the structures of transition states, which are high-energy species that cannot be directly observed. By modeling the transition state structures, it is possible to rationalize and predict the stereochemical outcomes of reactions. For example, the stereoselectivity of radical cyclizations can be explained by the lower energy of a chair-like transition state leading to the major product. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Z 1 Hex 3 Enyl Cyclopentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of connectivity and spatial arrangement can be constructed.

Comprehensive 1D NMR (¹H, ¹³C) Data Analysis for Complex Structural Assignment

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each proton and carbon atom in (Z)-1-(hex-3-enyl)cyclopentan-1-ol.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring, the hexenyl side chain, and the hydroxyl group. The olefinic protons (H-3' and H-4') are particularly diagnostic, with their chemical shifts and a coupling constant (J-value) of approximately 10-12 Hz confirming the Z-configuration of the double bond. The ethyl group protons (H-5' and H-6') would appear as a coupled quartet and triplet, respectively, in the upfield region. The protons on the cyclopentyl ring would likely present as complex multiplets due to their diastereotopic nature. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon type (alkane, alkene, alcohol-bearing). The carbinol carbon (C-1) is expected in the range of 70-85 ppm. The two sp² carbons of the double bond (C-3' and C-4') would resonate in the 120-140 ppm region. The remaining aliphatic carbons of the hexenyl chain and the cyclopentyl ring would appear in the upfield region of the spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 1.5 - 2.5 | br s | - |

| H-3', H-4' | 5.30 - 5.55 | m | - |

| H-5' | 1.95 - 2.10 | p | ~7.5 |

| H-2' | 2.05 - 2.20 | m | - |

| H-1' | 1.50 - 1.65 | m | - |

| Cyclopentyl-H | 1.60 - 1.85 | m | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 80.0 - 85.0 |

| C-3' | 128.0 - 132.0 |

| C-4' | 124.0 - 128.0 |

| C-2/5 (Cyclopentyl) | 38.0 - 42.0 |

| C-1' | 35.0 - 40.0 |

| C-3/4 (Cyclopentyl) | 23.0 - 27.0 |

| C-2' | 26.0 - 30.0 |

| C-5' | 20.0 - 22.0 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Relative Stereochemistry and Conformational Preferences

While 1D NMR suggests the basic structure, 2D NMR techniques are indispensable for confirming the precise connectivities and spatial relationships. uzh.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org For this compound, COSY would show correlations between the adjacent protons in the hexenyl chain (e.g., H-1'/H-2', H-2'/H-3', H-4'/H-5', H-5'/H-6') and within the cyclopentyl ring, confirming the integrity of these structural units.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms to their attached protons. wikipedia.orgcore.ac.uk It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the olefinic proton signals to the sp² carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. core.ac.uk This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the H-1' and H-2' protons to the quaternary carbinol carbon (C-1), and from the H-2' protons to the olefinic C-4', thus piecing together the entire molecular skeleton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing insights into the molecule's relative stereochemistry and preferred conformation. A key NOE correlation would be expected between the olefinic protons H-3' and H-4' and the adjacent methylene (B1212753) protons (H-2' and H-5'), which helps to confirm the Z-geometry of the double bond.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isomer Differentiation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation and isomer differentiation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental composition. For this compound (C₁₁H₂₀O), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value, typically with an accuracy in the parts-per-million (ppm) range, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to generate a spectrum of product ions. uzh.ch The fragmentation pathways are characteristic of the molecule's structure. For this tertiary alcohol, common fragmentation pathways would include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a very common fragmentation for alcohols, leading to a prominent [M-18]⁺ ion. chemicalbook.com

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom. This would result in the loss of the hexenyl radical or a cyclopentyl radical, leading to characteristic fragment ions.

Cleavage of the Cyclopentane (B165970) Ring: The cyclopentane ring can undergo ring-opening followed by fragmentation, leading to a series of smaller ions. google.com

Cleavage along the Hexenyl Chain: Fragmentation can occur at various points along the aliphatic side chain, particularly allylic cleavage, which is favored.

These fragmentation patterns provide a "fingerprint" that helps to confirm the structure and distinguish it from isomers.

Vibrational Spectroscopy (Infrared, Raman) for Diagnostic Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The Infrared (IR) spectrum of this compound is expected to show several key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Strong bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the aliphatic (sp³) carbons.

A band around 3010-3030 cm⁻¹ for the =C-H stretching of the alkene.

A medium intensity band around 1650-1670 cm⁻¹ for the C=C stretching of the Z-alkene. The intensity of this band is typically stronger in the Raman spectrum.

A strong C-O stretching vibration for the tertiary alcohol in the range of 1100-1200 cm⁻¹.

A band around 700-730 cm⁻¹ for the out-of-plane C-H bending of the Z-disubstituted alkene.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C stretching vibration around 1650-1670 cm⁻¹ is expected to be strong and sharp, confirming the presence of the double bond. Aliphatic C-H stretching and bending vibrations are also readily observed.

Predicted Diagnostic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type |

|---|---|---|---|

| O-H | 3200-3600 (broad) | Weak | Stretch |

| =C-H (alkene) | 3010-3030 (medium) | Medium | Stretch |

| C-H (alkane) | 2850-3000 (strong) | Strong | Stretch |

| C=C (Z-alkene) | 1650-1670 (medium) | Strong | Stretch |

| C-O (tert-alcohol) | 1100-1200 (strong) | Medium | Stretch |

Chiroptical Methods for Absolute Configuration Determination (if applicable to chiral derivatives)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, often employing chiroptical methods. For a molecule like this compound, which possesses a chiral center at the C-1 position of the cyclopentanol (B49286) ring, such techniques would be indispensable for characterizing its enantiomers. However, a comprehensive review of scientific literature reveals a notable gap in this area. To date, there are no published studies on the synthesis or resolution of chiral derivatives of this compound, and consequently, no chiroptical data are available.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to determine the absolute configuration and conformational analysis of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

A thorough search of scientific databases indicates that no ORD or ECD studies have been conducted on any chiral derivatives of this compound. The synthesis of enantiomerically pure forms of this tertiary alcohol has not been reported, which is a necessary prerequisite for such investigations. While theoretical calculations of ECD spectra are a common practice for assigning absolute configurations, no such computational studies have been published for this specific compound. Therefore, there are no research findings or spectroscopic data to present in this section.

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic structure of a crystalline compound, including its absolute stereochemistry. For this technique to be applied, the chiral compound or a suitable crystalline derivative must be synthesized and grown into a single crystal of sufficient quality.

There is no evidence in the current body of scientific literature of successful X-ray crystallographic analysis for any chiral derivatives of this compound. The absence of reported syntheses of such crystalline derivatives precludes any crystallographic studies. Consequently, no structural data, such as unit cell dimensions, space group, or atomic coordinates, are available for discussion.

Computational Chemistry and Theoretical Modeling of Z 1 Hex 3 Enyl Cyclopentan 1 Ol

Electronic Structure and Bonding Analysis

Once the stable conformers have been identified, DFT calculations can provide a wealth of information about the electronic structure and bonding within (Z)-1-(Hex-3-enyl)cyclopentan-1-ol.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy and spatial distribution of the HOMO and LUMO can predict how this compound will interact with other reagents. For example, the HOMO is likely to be localized on the electron-rich C=C double bond, making this the site of electrophilic attack. The LUMO, on the other hand, may be distributed around the C-O bond, indicating a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability. youtube.comchadsprep.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density within a molecule. uni-muenchen.de It can reveal important stabilizing interactions, such as hyperconjugation, which involves the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital.

In this compound, NBO analysis could be used to quantify the strength of the interaction between the π-electrons of the double bond and adjacent σ-bonds, as well as the electronic interactions involving the oxygen lone pairs. These interactions can have a significant impact on the molecule's conformation and reactivity.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra. For instance, the vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions can help to assign the complex NMR spectra of molecules like this compound, where many of the proton and carbon signals may overlap.

Applications of Z 1 Hex 3 Enyl Cyclopentan 1 Ol As a Chemical Building Block

Use in the Synthesis of Biologically Relevant Scaffolds (excluding clinical applications)

Functionalized five-membered carbocyclic rings, such as cyclopentane (B165970) and cyclopentene (B43876), are core units in a vast number of natural products and biologically significant molecules. Current time information in Bangalore, IN. The strategic use of building blocks to create these scaffolds is a key focus in synthetic chemistry.

Research has demonstrated that derivatives of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol are effective in creating complex, substituted cyclopentenyl scaffolds. Specifically, a cyclic hemiacetal bearing the (Z)-hex-3-enyl group has been employed in a diastereoselective intramolecular isocyanide-based multicomponent reaction. Current time information in Bangalore, IN. This methodology allows for the efficient assembly of structurally unique, tetrasubstituted cyclopentenyl frameworks. Current time information in Bangalore, IN. The process demonstrated good yields (70%) and excellent stereoselectivity (99:1 diastereomeric ratio) when incorporating the (Z)-hex-3-enyl side chain. Current time information in Bangalore, IN.

The significance of this application lies in its ability to generate diverse and complex molecular structures, including peptidomimetics and hybrids with natural product fragments like glucose and peptides, from simple, readily available reagents. Current time information in Bangalore, IN. The (Z)-hex-3-enyl moiety is one of several possible side chains, illustrating the versatility of the cyclopentane-based starting material in accessing a library of complex scaffolds for further investigation. Current time information in Bangalore, IN.

| Precursor Fragment | Reaction Type | Resulting Scaffold | Yield | Diastereomeric Ratio (dr) |

| Hemiacetal with (Z)-hex-3-enyl group Current time information in Bangalore, IN. | Isocyanide-based multicomponent reaction Current time information in Bangalore, IN. | Tetrasubstituted cyclopentenyl framework Current time information in Bangalore, IN. | 70% Current time information in Bangalore, IN. | 99:1 Current time information in Bangalore, IN. |

Precursor for the Development of New Organic Materials

While direct polymerization or material fabrication using this compound is not widely documented, its constituent chemical motifs—a cyclic alcohol and an alkenyl group—are fundamental to the synthesis of various organic materials. The field of materials science is actively exploring cyclopentanol (B49286) derivatives for potential applications. ontosight.ai

The alkenyl group, in particular, offers a handle for polymerization. Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique that utilizes strained cyclic alkenes to create functional polymers with well-controlled structures. nih.gov This method has been successfully applied to monomers such as cyclobutene (B1205218) and norbornene derivatives to produce a wide range of polyolefins for various material applications. nih.govresearchgate.net The presence of the hexenyl double bond in this compound provides a potential site for similar polymerization strategies or for grafting onto other polymer backbones.

Furthermore, alkenyl succinic anhydrides (ASAs), which are derived from the reaction of an alkene with maleic anhydride, are important industrial materials used for the surface sizing of paper and cardboard to impart water resistance. wikipedia.org The (Z)-hex-3-enyl chain represents a suitable precursor for the synthesis of such ASA-type functional materials. wikipedia.org Additionally, related cyclopentane and cyclopentene derivatives are patented for use as fragrance materials, which are themselves a class of functional organic materials. google.comgoogle.com

Role as an Intermediate in Multi-Step Synthetic Sequences for Complex Molecules

In the synthesis of complex target molecules, a linear or convergent sequence of reactions is often required. acs.org A key strategy involves the creation of a central, functionalized core structure that can be elaborated upon in subsequent steps. This compound and its derivatives serve as valuable intermediates in such sequences.

As established in the synthesis of biologically relevant scaffolds, a hemiacetal derived from the title compound can be used to construct a complex cyclopentenyl ring system. Current time information in Bangalore, IN. This resulting cyclopentenyl product is not necessarily the final target but rather a versatile intermediate. Current time information in Bangalore, IN. Its rich functionality—containing multiple, distinct reactive sites—allows for further, selective chemical transformations. This positions it as a crucial stepping stone in the total synthesis of more complex bioactive molecules. Current time information in Bangalore, IN. The ability to build a complex core in a highly stereocontrolled manner early in a synthetic route is a significant advantage, streamlining the path to intricate final products. Current time information in Bangalore, IN.researchgate.net

Future Research Directions and Challenges in Z 1 Hex 3 Enyl Cyclopentan 1 Ol Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The development of environmentally friendly methods for synthesizing valuable chemical compounds is a paramount goal in contemporary chemistry. For a molecule like (Z)-1-(Hex-3-enyl)cyclopentan-1-ol, this involves exploring novel catalytic systems and reaction media that adhere to the principles of green chemistry.

Current research in the broader field of tertiary alcohol synthesis highlights several promising avenues. One-pot syntheses that combine multiple reaction steps, such as the ruthenium-catalyzed isomerization of allylic alcohols followed by the addition of organometallic reagents, offer a pathway to increased efficiency and atom economy. rsc.org The use of deep eutectic solvents as a benign reaction medium further enhances the sustainability of such processes. rsc.org

Biocatalysis presents another powerful tool for the green synthesis of chiral tertiary alcohols. nih.gov Enzymes like esterases, lipases, and epoxide hydrolases can provide high levels of stereoselectivity under mild, aqueous conditions, avoiding the use of hazardous heavy metal catalysts. nih.gov The discovery of new enzymes and the engineering of existing ones will be crucial for developing a biocatalytic route to this compound. nih.gov

Furthermore, visible-light-mediated synthesis in water and the use of molecular oxygen as a green oxidant are emerging as powerful strategies for constructing tertiary alcohol motifs. rsc.orgacs.org These methods offer mild reaction conditions and reduce the reliance on toxic reagents. rsc.orgacs.orgacs.org

Future research in this area should focus on:

Developing a one-pot synthesis of this compound that minimizes waste and energy consumption.

Screening for and engineering enzymes that can catalyze the stereoselective synthesis of this specific target molecule.

Exploring photocatalytic and aerobic oxidation methods for the construction of the tertiary alcohol functionality within the target structure.

Unexplored Reactivity Profiles and Novel Transformations

The unique combination of a tertiary alcohol, a cyclopentyl ring, and a Z-configured internal alkene in this compound provides a rich playground for exploring novel chemical transformations. While the individual functional groups have well-established reactivity, their interplay within this specific molecular architecture could lead to unexpected and valuable chemical behavior.

The alkene moiety, for instance, is amenable to a wide range of transformations. Beyond standard additions, its participation in intramolecular reactions, guided by the neighboring hydroxyl group, could lead to the formation of complex bicyclic or spirocyclic systems. The development of efficient methods for the synthesis of densely functionalized cyclopentane (B165970) derivatives is an ongoing area of interest. fgcu.edu

The tertiary alcohol itself can be a precursor to various other functional groups. While challenging, stereospecific nucleophilic substitution at the quaternary carbon center could open doors to a diverse array of derivatives with inverted stereochemistry. researchgate.net

Key areas for future investigation include:

Intramolecular Cyclizations: Investigating acid- or metal-catalyzed cyclization reactions that involve both the alkene and the hydroxyl group to generate novel heterocyclic or carbocyclic scaffolds.

Directed Reactions: Utilizing the hydroxyl group to direct the stereochemical outcome of reactions on the alkene, such as epoxidation or dihydroxylation.

Novel Rearrangements: Exploring the possibility of skeletal rearrangements under specific catalytic conditions, potentially leading to the formation of expanded or contracted ring systems.

Domino Reactions: Designing multi-step reaction sequences that proceed in a single pot, triggered by the reactivity of one functional group to unmask or activate another. researchgate.net

Advanced Control over Stereoselectivity in Challenging Reactions

Achieving high levels of stereocontrol is a central theme in modern organic synthesis, particularly when constructing complex molecules with multiple stereocenters. numberanalytics.com For this compound, the key challenges lie in controlling the stereochemistry of the quaternary carbon and maintaining the Z-geometry of the double bond during synthesis and subsequent transformations.

The synthesis of chiral tertiary alcohols is a recognized challenge due to steric hindrance around the prochiral center. chinesechemsoc.org Asymmetric catalysis, employing either transition metals with chiral ligands or organocatalysts, offers a powerful approach to address this. numberanalytics.com For instance, the development of new chiral ligands for the asymmetric addition of organometallic reagents to ketones is a vibrant area of research. numberanalytics.com

Furthermore, dynamic kinetic resolution (DKR) has emerged as a potent strategy for the synthesis of enantiomerically pure alcohols. encyclopedia.pub This method combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product. encyclopedia.pub

Future research should be directed towards:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods for the synthesis of this compound, targeting high enantiomeric excess. This could involve exploring new chiral catalysts and reaction conditions. ucl.ac.ukwhiterose.ac.uk

Stereospecific Transformations: Investigating reactions that proceed with high stereospecificity, ensuring that the existing stereochemistry of the starting material is faithfully transferred to the product.

Computational Modeling: Employing computational tools to understand the origins of stereoselectivity in reactions involving this molecule and to guide the design of new, more selective catalysts and reagents. rsc.org

Integration with High-Throughput Experimentation and Artificial Intelligence in Chemical Synthesis

For a target molecule like this compound, HTE can be employed to quickly identify optimal catalysts, solvents, and other reaction parameters for its synthesis. researchgate.netnih.gov This is particularly valuable for complex transformations where multiple variables can influence the reaction's efficiency and selectivity. researchgate.net The miniaturization of reactors in HTE platforms, however, presents challenges for highly active catalysts that are sensitive to impurities. acs.org

Future opportunities in this domain include:

HTE for Reaction Optimization: Utilizing HTE platforms to rapidly screen for optimal conditions for the synthesis and transformation of this compound. acs.orgoist.jp

AI-Driven Retrosynthesis: Employing retrosynthesis software to propose novel and efficient synthetic routes to the target molecule and its derivatives.

Predictive Modeling: Developing machine learning models that can accurately predict the reactivity and stereoselectivity of reactions involving this compound, aiding in the design of experiments and the avoidance of unsuccessful reaction attempts. pharmafeatures.com

By embracing these future research directions and tackling the associated challenges, the chemical community can unlock the full potential of this compound as a platform for innovation in synthesis, catalysis, and materials science.

Q & A

What are the key spectroscopic methods for confirming the stereochemistry of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol?

Answer:

To confirm the (Z)-configuration of the double bond and the cyclopentanol structure:

- NMR Analysis :

- ¹H NMR : The coupling constant (J) between the protons on C3 and C4 of the hex-3-enyl chain will typically fall in the range of 10–12 Hz for the (Z)-isomer, compared to 12–18 Hz for the (E)-isomer. The hydroxyl proton (OH) will appear as a broad singlet (~1–5 ppm) .

- ¹³C NMR : The carbons adjacent to the double bond (C2 and C5) will show distinct deshielding compared to saturated analogs.

- IR Spectroscopy : The O-H stretch (~3200–3600 cm⁻¹) and C=C stretch (~1650 cm⁻¹) provide additional confirmation .

- NOE Experiments : Nuclear Overhauser effect (NOE) correlations between protons on the double bond and the cyclopentanol moiety can resolve spatial proximity, confirming stereochemistry .

How can synthetic routes for this compound be optimized for stereoselectivity?

Answer:

Key strategies include:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) to induce enantioselectivity during cyclopentanol formation.

- Allylic Alkylation : Employ palladium-catalyzed reactions with chiral ligands to control the (Z)-configuration of the hex-3-enyl chain .

- Grignard Addition : React cyclopentanone with a (Z)-configured Grignard reagent (e.g., hex-3-enylmagnesium bromide) under strict temperature control (−78°C to 0°C) to minimize isomerization .

Data Contradiction Note : Conflicting yields may arise from solvent polarity (e.g., THF vs. ether) or trace moisture. Systematic solvent screening and inert atmosphere protocols are recommended .

What are the common pitfalls in characterizing the purity of this compound?

Answer:

- Chromatographic Co-elution : The (Z)- and (E)-isomers may co-elute in GC or HPLC. Use chiral columns (e.g., Chiralcel OD-H) or polar stationary phases (e.g., Agilent ZORBAX SB-C18) for separation .

- Hydrogen Bonding Artifacts : The hydroxyl group may cause broad or split peaks in NMR. Deuteration (D₂O exchange) or derivatization (e.g., silylation) can mitigate this .

- Residual Solvents : Trace solvents (e.g., diethyl ether) in the final product can skew melting point or boiling point data. High-vacuum drying (<0.1 mmHg) for 24+ hours is advised .

How do steric and electronic effects influence the reactivity of this compound in oxidation reactions?

Answer:

- Steric Effects : The cyclopentanol ring creates steric hindrance, slowing oxidation at the tertiary alcohol. Use bulky oxidizing agents (e.g., Dess-Martin periodinane) for selective oxidation of the allylic C-H bond .

- Electronic Effects : The (Z)-configured double bond directs electrophilic attacks (e.g., epoxidation) to the less substituted side due to hyperconjugative stabilization. Computational DFT studies (e.g., Gaussian 16) can model transition states to predict regioselectivity .

Experimental Design Tip : Compare reaction outcomes with (E)-isomer controls to isolate stereochemical influences .

What methodologies are recommended for analyzing degradation products of this compound under acidic conditions?

Answer:

- LC-MS/MS : Monitor degradation pathways (e.g., cyclopentanol ring opening or double bond isomerization) with high-resolution mass spectrometry.

- Kinetic Studies : Use pseudo-first-order conditions (excess acid) to derive rate constants and activation parameters (ΔH‡, ΔS‡) .

- Isolation of Intermediates : Trap carbocation intermediates with nucleophiles (e.g., NaN₃) and characterize via X-ray crystallography .

How can computational chemistry aid in predicting the physical properties of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility parameters (HSPiP software) and logP values using force fields (e.g., OPLS-AA).

- Quantum Mechanics (QM) : Calculate dipole moments and polarizability (Gaussian 16) to design solvent systems for crystallization .

- COMSO-RS : Model partition coefficients in biphasic systems for extraction optimization .

What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

- Meta-Analysis : Use statistical tools (e.g., RevMan) to compare datasets, adjusting for variables like purity (>98% vs. <95%) or solvent (DMSO vs. ethanol).

- Dose-Response Curves : Re-evaluate EC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Stereochemical Verification : Confirm that bioactivity studies used enantiomerically pure samples, as racemic mixtures may obscure structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.